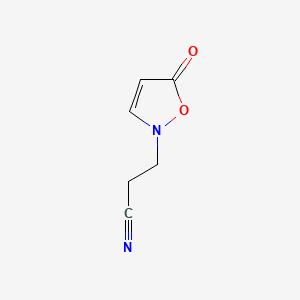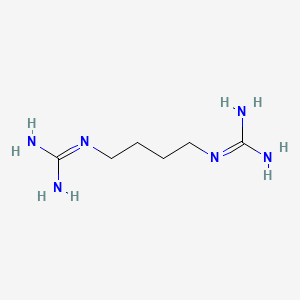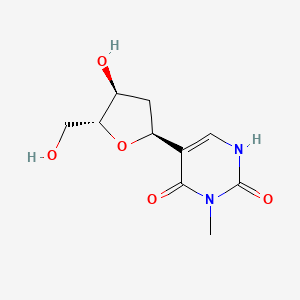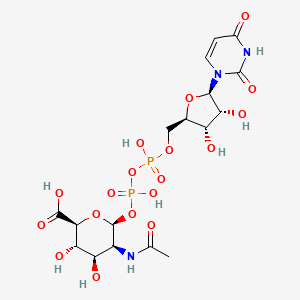
UDP-N-acetyl-beta-D-mannosaminouronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetyl-beta-D-mannosaminouronic acid is an UDP-N-acetyl-D-mannosaminouronic acid. It is a conjugate acid of an UDP-N-acetyl-beta-D-mannosaminouronate(3-).
Wissenschaftliche Forschungsanwendungen
Glycosylation and Enzymatic Functions
- Enzymatic Catalysis : UDP-N-acetyl-beta-D-mannosaminouronic acid plays a role in enzymatic processes. It is involved in the biosynthesis of N-Acetylneuraminic acid (Neu5Ac), a precursor for sialic acids, crucial in biological recognition systems. The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase in rat liver initiates and regulates this biosynthesis (Stäsche et al., 1997).
- Glycosylation Process : This compound is involved in the glycosylation process, specifically in the synthesis of glycoproteins. It acts as a substrate for various glycosyltransferases, playing a key role in the formation of complex glycan structures on proteins (Nishikawa et al., 1992).
Structural and Biochemical Studies
- Crystal Structure Analysis : The crystal structure of enzymes interacting with UDP-N-acetyl-beta-D-mannosaminouronic acid provides insights into their biochemical functions and mechanisms. For instance, the study of UDP-N-acetyl-d-mannosamine dehydrogenase from Pyrococcus horikoshii OT3, which catalyzes the conversion to UDP-d-ManNAcA, reveals important structural features for its enzymatic activity (Pampa et al., 2014).
- Biosynthesis Pathways : Research on Micrococcus luteus ATCC 4698 demonstrates the biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA) and UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) from UDP-GlcNAc. These studies help understand the enzymatic pathways and the role of UDP-ManNAcA in bacterial cell walls (Kawamura et al., 1985).
Enzyme Activity and Disease Understanding
- UDP-GlcNAc 2-Epimerase Research : Studies on UDP-GlcNAc 2-epimerase, which interacts with UDP-N-acetyl-beta-D-mannosaminouronic acid, provide valuable insights into bacterial and mammalian metabolic processes. This includes the formation of ManNAc, vital for bacterial capsular polysaccharides and sialic acid biosynthesis in mammals (Campbell et al., 2000).
Biochemical Characterization
- Enzymatic Characterization : Characterizing enzymes like UDP-N-acetylglucosamine: lysosomal enzyme N-acetylglucosamine-1-phosphotransferase, which interacts with UDP-N-acetyl-beta-D-mannosaminouronic acid, aids in understanding cellular processes such as glycan phosphorylation in lysosomal enzymes (Reitman et al., 1984).
Eigenschaften
Produktname |
UDP-N-acetyl-beta-D-mannosaminouronic acid |
|---|---|
Molekularformel |
C17H25N3O18P2 |
Molekulargewicht |
621.3 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6S)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10-,11+,12-,13+,14-,16+/m1/s1 |
InChI-Schlüssel |
DZOGQXKQLXAPND-GWOJABOKSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




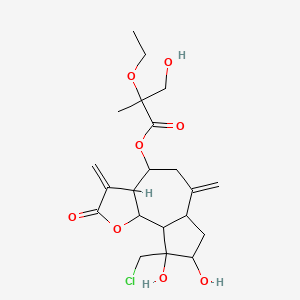
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B1209103.png)
![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)
